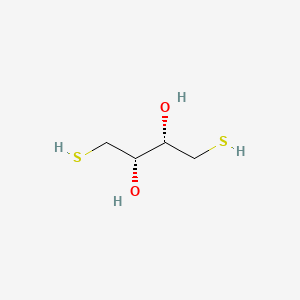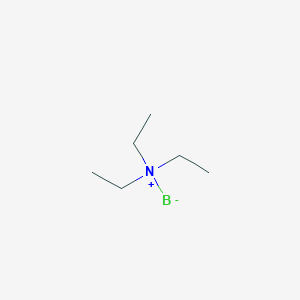
rac Viloxazine-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D5NO3•HCl, and it has a molecular weight of 278.79 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the viloxazine molecule. This process typically includes the deuteration of specific hydrogen atoms in the molecule. The reaction conditions for this synthesis are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
rac Viloxazine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of viloxazine in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of viloxazine.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
rac Viloxazine-d5 Hydrochloride exerts its effects by modulating neurotransmitter levels in the brain. It acts as a serotonin norepinephrine modulating agent (SNMA), influencing the levels of serotonin and norepinephrine in the prefrontal cortex. The compound demonstrates antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors. These actions contribute to its effects on mood and behavior .
Comparaison Avec Des Composés Similaires
Viloxazine Hydrochloride: The non-deuterated version of rac Viloxazine-d5 Hydrochloride.
Methylphenidate: Another compound used in the treatment of attention-deficit/hyperactivity disorder (ADHD).
Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of ADHD
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Propriétés
Numéro CAS |
117320-32-8 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
242.33 g/mol |
Nom IUPAC |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/i1D3,2D2 |
Clé InChI |
YWPHCCPCQOJSGZ-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2 |
SMILES canonique |
CCOC1=CC=CC=C1OCC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)


